2-Chloro-6-methoxyisonicotinonitrile
Overview
Description
Scientific Research Applications
2-Chloro-6-methoxyisonicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
Mode of Action
The mode of action of 2-Chloro-6-methoxyisonicotinonitrile is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties may influence the compound’s bioavailability and pharmacological effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
The synthesis of 2-Chloro-6-methoxyisonicotinonitrile typically involves the reaction of 2-chloro-6-methoxy-pyridine-4-carbonitrile with sodium methoxide in methanol. The mixture is heated at 60°C for 6 hours . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-Chloro-6-methoxyisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-Chloro-6-methoxyisonicotinonitrile can be compared with other similar compounds, such as:
2-Chloroisonicotinonitrile: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxyisonicotinonitrile: Lacks the chloro group, influencing its chemical behavior and uses.
The presence of both chloro and methoxy groups in this compound makes it unique and versatile for various applications .
Properties
IUPAC Name |
2-chloro-6-methoxypyridine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQQYIWTUFWASX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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